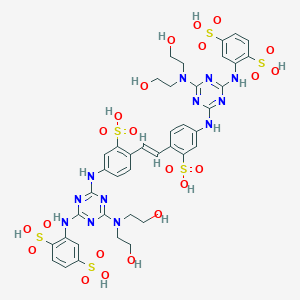
Rylux bsu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rylux bsu, also known as this compound, is a useful research compound. Its molecular formula is C40H44N12O22S6 and its molecular weight is 1237.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Wall Staining and Microscopy
Rylux BSU is widely used as a fluorescent stain for visualizing cell walls in various fungi. Its affinity for polysaccharide components allows for effective imaging under fluorescence microscopy.
Case Study: Fungal Cell Walls
- Organism : Backusella lamprospora (Mucorales)
- Method : Staining with this compound
- Findings : The fluorescence intensity of this compound was approximately 50% lower than that of Uvitex 2B, indicating its effectiveness as a diagnostic tool for fungal infections .
| Brightener | Fluorescence Intensity (%) |
|---|---|
| Uvitex 2B | 100 |
| This compound | 50 |
| Blankophor BA | 75 |
Effects on Yeast Growth
Research has shown that this compound inhibits growth and cytokinesis in yeast species such as Saccharomyces cerevisiae. This inhibition is linked to alterations in cell wall composition.
Case Study: Inhibition of Yeast Growth
- Organism : Saccharomyces cerevisiae
- Concentration : 0.1 - 1 mg/ml
- Results : Cells exhibited irregular shapes and increased chitin content (2 to 5 times compared to controls), while glucan content decreased by up to 30% .
| Parameter | Control | This compound (0.1-1 mg/ml) |
|---|---|---|
| Chitin Content | Baseline | Increased 2-5x |
| Glucan Content | Baseline | Decreased up to 30% |
Induction of Dimorphism in Fungi
This compound has been observed to induce dimorphism in fungi, affecting their growth patterns significantly.
Case Study: Dimorphism Induction
- Organism : Basidiobolus ranarum
- Effect : Transition from polarized to isotropic growth, resulting in spherical thick-walled cells.
- Observation : The process was reversible upon removal of this compound from the growth medium .
Enhancing Spore Germination
In addition to its inhibitory effects, this compound has been shown to stimulate spore germination in certain pathogenic fungi.
Case Study: Spore Germination Enhancement
- Organisms : Trichophyton mentagrophytes and Aspergillus fumigatus
- Outcome : Increased spore germination rates when treated with this compound .
Interaction with Chitin Synthase
This compound acts as a non-competitive inhibitor of beta-1,3-glucan synthase, influencing chitin synthesis indirectly. This interaction is crucial for understanding its mechanism of action on fungal cell walls.
Key Findings
Propriétés
Numéro CAS |
114456-70-1 |
|---|---|
Formule moléculaire |
C40H44N12O22S6 |
Poids moléculaire |
1237.2 g/mol |
Nom IUPAC |
2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C40H44N12O22S6/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |
Clé InChI |
IWCYXDKDGNKCFU-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Numéros CAS associés |
68971-49-3 (hexa-hydrochloride salt) |
Synonymes |
2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis-1,4-benzenedisulfonic acid Rylux BSU Rylux BSU hexasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















